Methyl n-(2-aminobenzoyl)glycinate
Description
Methyl N-(2-aminobenzoyl)glycinate is an N-substituted glycine derivative featuring a 2-aminobenzoyl group attached to the glycine backbone via an amide bond. This compound belongs to a class of amino acid esters with applications in medicinal chemistry, drug design, and heterocyclic synthesis. Its structure combines the reactivity of the glycinate ester with the aromatic and nucleophilic properties of the 2-aminobenzoyl moiety, making it a versatile intermediate for synthesizing bioactive molecules .
Properties
CAS No. |
82185-40-8 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-[(2-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6,11H2,1H3,(H,12,14) |
InChI Key |
WUEWXIYBCCMGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
Cyclocondensation of Isatoic Anhydride with Methyl Glycine Hydrochloride
The most widely cited method involves the reaction of isatoic anhydride with methyl glycine hydrochloride in the presence of a base such as triethylamine (TEA). This one-pot procedure is efficient and scalable:
Reagents :
- Isatoic anhydride (1.0 equiv)
- Methyl glycine hydrochloride (1.0 equiv)
- Triethylamine (1.0–1.2 equiv)
- Ethanol or ethanol/water mixture
-
- Heat the mixture under reflux for 30–60 minutes.
- Evaporate the solvent under reduced pressure.
- Isolate the product via recrystallization or filtration.
Yield : 69–71% (depending on substituents).
Key Advantages:
- Avoids costly coupling agents (e.g., EDC, DCC).
- Utilizes stable and commercially available starting materials.
Copper Oxide Nanoparticle-Catalyzed Three-Component Synthesis
A modified approach employs copper oxide nanoparticles (CuO NPs) to catalyze a three-component reaction involving:
- Isatoic anhydride
- Methyl glycine hydrochloride
- Aromatic aldehydes
- Solvent: Ethanol/water (3:1)
- Catalyst: 10 mol% CuO NPs
- Temperature: Reflux (80°C)
- Time: 8 hours
Yield : 55–91% for substituted derivatives.
Mechanistic Insight:
The CuO NPs facilitate imine formation and cyclization, enhancing reaction efficiency compared to traditional methods.
Experimental Data and Optimization
Table 1: Comparative Analysis of Synthesis Methods
Critical Analysis of Methodologies
Cyclocondensation Limitations
- Side Reactions : Prolonged heating may lead to decarboxylation or over-cyclization.
- Solvent Sensitivity : Requires anhydrous conditions for optimal yields.
Advantages of Nanoparticle Catalysis
- Green Chemistry : Reduces waste and energy consumption.
- Scalability : Suitable for gram-scale synthesis without significant yield drop.
Applications in Medicinal Chemistry
Methyl N-(2-aminobenzoyl)glycinate serves as a precursor for:
- MAO Inhibitors : Quinazoline derivatives (e.g., 5d , 5h ) show submicromolar IC50 values against monoamine oxidase isoforms.
- Anticancer Agents : Functionalization with aryl groups enhances bioactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(2-aminobenzoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters depending on the nucleophile used.
Scientific Research Applications
Methyl n-(2-aminobenzoyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Mechanism of Action
The mechanism of action of methyl n-(2-aminobenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of methyl N-(2-aminobenzoyl)glycinate, emphasizing differences in substituents, synthesis yields, and physicochemical properties:
*Synthesis challenges due to competing cyclization reactions .
Key Differences and Implications
Physicochemical Properties
- Solubility: The 2-aminobenzoyl group improves aqueous solubility relative to chloro- or indole-substituted analogs, critical for bioavailability in drug candidates .
- Thermal Stability : Indole derivatives show higher melting points (210–213°C) due to aromatic stacking, whereas N-methylindole analogs melt at lower temperatures (98–100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
